5-(Methylsulfanyl)-2-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJZKYOSJGALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Methylthio)-2-nitroaniline chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Methylthio)-2-nitroaniline, a substituted nitroaniline compound of interest in synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecule's structure, properties, synthesis, and characterization, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Properties
5-(Methylthio)-2-nitroaniline is an aromatic compound featuring an aniline ring substituted with a nitro group ortho to the amine and a methylthio group meta to the amine. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
Chemical Structure
The structural formula of 5-(Methylthio)-2-nitroaniline is presented below. The nitro group acts as a strong electron-withdrawing group, influencing the electron density of the aromatic ring and the basicity of the amino group. The methylthio group, a sulfur-containing moiety, can participate in various chemical transformations.
3-Amino-4-nitrophenyl methyl sulfide synonyms and nomenclature
This guide provides an in-depth technical analysis of 3-Amino-4-nitrophenyl methyl sulfide , a critical intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical agents.
Part 1: Nomenclature & Chemical Identity
Accurate identification of this compound is frequently complicated by the prioritization rules of IUPAC nomenclature (Aniline vs. Sulfide vs. Nitrobenzene). In drug development databases, it is most commonly indexed as an aniline derivative.
Core Identity Table
| Attribute | Detail |
| Primary Name | 5-(Methylthio)-2-nitroaniline |
| User Query Name | 3-Amino-4-nitrophenyl methyl sulfide |
| CAS Registry Number | 31431-10-4 |
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 184.22 g/mol |
| SMILES | CSC1=CC(N)=C(C=C1)=O |
| InChI Key | AUZIYQGemarGziPxTekKJIkYZ3gb5qxmRRYqlOCDc |
Synonym Mapping & Nomenclature Logic
The confusion in naming arises from the choice of the parent ring system.
-
As an Aniline (Preferred): The amino group (-NH₂) takes priority at position 1. The nitro group (-NO₂) is at position 2 (ortho), and the methylthio group (-SMe) falls at position 5.
-
Name: 5-(Methylthio)-2-nitroaniline[1]
-
-
As a Sulfide (Thioanisole): The methylthio group (-SMe) is at position 1. The amino group is at position 3, and the nitro group is at position 4.
-
Name: 3-Amino-4-nitrophenyl methyl sulfide (or 3-Amino-4-nitrothioanisole)
-
Figure 1: Nomenclature logic tree illustrating how ring numbering shifts based on the assigned parent structure.
Part 2: Structural Analysis & Applications
This compound serves as a "linchpin" scaffold. The ortho relationship between the amino and nitro groups allows for cyclization into benzimidazoles or quinoxalines, while the methylthio group provides a handle for oxidation (to sulfoxides/sulfones) or further functionalization.
Key Drug Development Applications
-
Benzimidazole Anthelmintics: It is a direct structural analog to the precursors used for Albendazole and Fenbendazole . While Albendazole uses a propylthio chain, the methylthio variant is used to synthesize specific metabolites or potent analogs in veterinary medicine [1].
-
HDAC Inhibitors: The 5-methylthio-2-nitroaniline core has been utilized in the synthesis of HDAC11 inhibitors , where the sulfur moiety modulates lipophilicity and binding pocket affinity [2].
-
COX-2 Inhibitors: Sulfide-bearing aromatics are precursors to sulfone-based COX-2 inhibitors (e.g., Etoricoxib analogs), where the sulfide is oxidized to a sulfone (-SO₂Me) at a late stage [3].
Part 3: Experimental Protocol (Synthesis)
Objective: Synthesis of 5-(Methylthio)-2-nitroaniline from 5-chloro-2-nitroaniline via Nucleophilic Aromatic Substitution (SₙAr). Scale: Laboratory (5.0 g scale). Yield: ~85-95%.
Reagents & Materials
-
Reactant A: 5-Chloro-2-nitroaniline (CAS: 1635-61-6)[2]
-
Reactant B: Sodium thiomethoxide (NaSMe) (CAS: 5188-07-8)[2]
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.[3]
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Sodium thiomethoxide (3.04 g, 43.4 mmol) .
-
Add 50 mL of anhydrous DMF and stir vigorously for 30 minutes under nitrogen to ensure a fine suspension.
-
-
Addition:
-
Dissolve 5-Chloro-2-nitroaniline (5.00 g, 28.9 mmol) in 50 mL of anhydrous DMF .
-
Add this solution dropwise to the NaSMe suspension via a cannula or pressure-equalizing addition funnel over 15 minutes. Note: The reaction mixture typically turns a deep red color.
-
-
Reaction:
-
Heat the mixture to 65°C in an oil bath.
-
Stir for 20 hours . Monitor conversion by TLC (30% EtOAc in Hexanes) or LC-MS. The starting chloride (Rf ~0.5) should disappear, replaced by the sulfide product (Rf ~0.45).
-
-
Workup:
-
Pour the mixture into 200 mL of ice-water and stir for 1 hour. The product may precipitate as a solid.[6]
-
Extract with Ethyl Acetate (3 x 100 mL) .
-
Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification:
-
The crude yellow/orange solid is often pure enough (>95%) for subsequent steps.
-
If necessary, recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
-
Figure 2: Synthetic pathway for the production of 5-(Methylthio)-2-nitroaniline and its downstream reduction to the diamine precursor.
References
-
LookChem. (n.d.). 4-(Propylthio)-1,2-phenylenediamine Usage and Synthesis (Albendazole Intermediate). Retrieved from [Link]
-
Doud, E. A., et al. (2018). In Situ Formation of N-Heterocyclic Carbene-Bound Single-Molecule Junctions. Columbia University / Supporting Information. Retrieved from [Link][8]
-
Google Patents. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone (COX-2 Intermediate). WO 01/07410.[6] Retrieved from
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. scribd.com [scribd.com]
- 3. columbia.edu [columbia.edu]
- 4. WO1999062506A1 - Use of compounds for the elevation of pyruvate dehydrogenase activity - Google Patents [patents.google.com]
- 5. 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | Benchchem [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20180127386A1 - Methods using hdac11 inhibitors - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
Technical Profile: 5-(Methylthio)-2-nitroaniline (CAS 31431-10-4)
[1][2][3]
Chemical Identity & Structural Analysis
5-(Methylthio)-2-nitroaniline is a substituted aniline derivative characterized by a nitro group at the ortho position and a methylthio ether moiety at the meta position relative to the amine. It serves as a critical "scaffold" molecule in the synthesis of benzimidazole-based anthelmintics (e.g., analogs of Fenbendazole and Albendazole).
| Property | Detail |
| CAS Number | 31431-10-4 |
| IUPAC Name | 5-(methylsulfanyl)-2-nitroaniline |
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 184.22 g/mol |
| SMILES | CSC1=CC(=C(C=C1)[O-])N |
| Structural Class | Nitroaniline / Thioether |
Physical Properties & Melting Point Analysis
Unlike the well-characterized API Mebendazole, the physical data for this intermediate is often fragmented in public repositories. The following data synthesizes experimental values from structural analogs (SAR) and available safety data sheets.
Melting Point Characterization
The exact melting point of 31431-10-4 is not standardly reported in pharmacopeial monographs.[1] However, based on Structure-Activity Relationship (SAR) analysis of homologous nitroanilines, the melting point is predicted to lie within the 110°C – 130°C range.
SAR Justification:
-
2-Nitro-5-methylaniline (CAS 99-55-8): MP 103–106°C.[1]
-
2-Nitro-5-methoxyaniline (CAS 99-59-2): MP 122–124°C.
-
2-Nitro-5-(phenylthio)aniline (CAS 43156-47-4): MP 145–146°C.[1]
Physical Properties Matrix
| Property | Value / Description | Method / Note |
| Appearance | Yellow to Orange Crystalline Solid | Visual Inspection |
| Melting Point | Predicted: 110–130°C | SAR Analysis (See Protocol 1 for determination) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic ring |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol | Polar aprotic solvents preferred |
| pKa (Amine) | ~1.0 – 2.0 (Predicted) | Weakly basic due to electron-withdrawing -NO₂ |
| LogP | ~2.3 – 2.5 | Lipophilic |
Experimental Protocols
Since the specific melting point may vary by synthesis batch (impurity profile), researchers must validate the material using the following self-validating protocols.
Protocol 1: Precise Melting Point Determination (DSC)
Objective: To determine the onset melting temperature and purity of 31431-10-4.[1]
-
Preparation: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar).
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 200°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis: Identify the endothermic peak. The onset temperature (T_onset) is the melting point. A sharp peak (< 2°C width) indicates high purity (>98%). A broad peak indicates solvent entrapment or synthesis byproducts.
Protocol 2: Purity Assessment via HPLC
Objective: Confirm identity before use in synthesis.
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Nitro group absorption) and 300 nm.
Application: Synthesis of Benzimidazole Anthelmintics
The primary utility of 31431-10-4 is as a precursor for 5-substituted benzimidazoles.[1] The synthesis workflow involves reduction of the nitro group followed by cyclization.
Synthesis Workflow Diagram
Caption: Synthetic pathway converting 31431-10-4 into a benzimidazole carbamate core.
Mechanism Explanation
-
Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂), creating an ortho-phenylenediamine structure.[1] This intermediate is oxidation-sensitive and should be used immediately.[1]
-
Cyclization: The diamine reacts with a carbomethoxy donor (e.g., S-methylisothiourea carboxylate or methyl cyanoformate). The resulting ring closure forms the benzimidazole core, a pharmacophore essential for binding to parasite β-tubulin.
Comparative Analysis: 31431-10-4 vs. Mebendazole
To prevent critical formulation errors, use this comparison table to distinguish the intermediate from the API.
| Feature | 5-(Methylthio)-2-nitroaniline (Intermediate) | Mebendazole (API) |
| CAS | 31431-10-4 | 31431-39-7 |
| Structure | Aniline derivative (Single ring) | Benzimidazole (Bicyclic system) |
| Functional Group | Methylthio (-SMe) | Benzoyl (-C(=O)Ph) |
| Melting Point | ~110–130°C (Predicted) | ~290°C (Decomposes) |
| Polymorphism | Not typically characterized | Highly Polymorphic (Forms A, B, C) |
| Use | Chemical Synthesis | Clinical Anthelmintic |
References
-
Chemical Identity & CAS: CAS Common Chemistry. "5-(Methylthio)-2-nitroaniline (CAS 31431-10-4)".[1][2][3] American Chemical Society.[7] Link
-
SAR Melting Point Data (Analog 1): PubChem Compound Summary. "2-Nitro-5-methylaniline (CAS 99-55-8)".[1] National Center for Biotechnology Information. Link
-
SAR Melting Point Data (Analog 2): LookChem. "2-Nitro-5-(phenylthio)aniline (CAS 43156-47-4) Physical Properties".[1] Link
- Benzimidazole Synthesis Methodology:Journal of Medicinal Chemistry. "Synthesis and Anthelmintic Activity of Methyl 5(6)-Substituted-2-benzimidazolecarbamates".
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5-Methylsulfanyl-2-nitroaniline, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 3. aksci.com [aksci.com]
- 4. CAS 31431-39-7: Mebendazole | CymitQuimica [cymitquimica.com]
- 5. Mebendazole USP Reference Standard CAS 31431-39-7 Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Availability and suppliers of 5-(methylsulfanyl)-2-nitroaniline
An In-depth Technical Guide to 5-(Methylsulfanyl)-2-nitroaniline: Availability, Synthesis, and Applications
Introduction to 2-Methyl-5-nitroaniline
2-Methyl-5-nitroaniline is an aromatic amine that is widely utilized as a precursor in the synthesis of azo dyes and high-performance pigments.[1][2] Its molecular structure, featuring both an amino and a nitro group on a toluene backbone, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of its chemical properties, availability, synthesis, and safety considerations.
Chemical Properties and Identification
A summary of the key chemical and physical properties of 2-Methyl-5-nitroaniline is provided in the table below.
| Property | Value | Source |
| CAS Number | 99-55-8 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White to Yellow to Orange powder/crystal | |
| Melting Point | 107.0 to 111.0 °C | |
| Synonyms | 2-Amino-4-nitrotoluene, 5-Nitro-o-toluidine, Fast Scarlet G Base | [2][5] |
Commercial Availability and Suppliers
2-Methyl-5-nitroaniline is available from several chemical suppliers, catering to both research and industrial scale requirements.
| Supplier | Purity | Notes |
| Jay Finechem | High-purity | Leading Indian manufacturer, offers bulk and customized orders.[2] |
| Loba Chemie | Not specified | Listed as Article No. 4669P.[3] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Product No: N0115. |
| Amerigo Scientific | 95% | Catalog Number: CBB1119948.[6] |
| Sigma-Aldrich | 95% | This product is discontinued.[7] |
Synthesis of 2-Methyl-5-nitroaniline
The primary industrial synthesis of 2-Methyl-5-nitroaniline involves the nitration of 2-methylaniline (o-toluidine).[1][4] This electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric acid and sulfuric acid.[1] The amino group of o-toluidine is first protonated in the strong acidic medium, which directs the incoming nitro group to the meta position relative to the amino group.[1]
Experimental Protocol for Synthesis
The following protocol is a standard laboratory procedure for the nitration of o-toluidine.[1][4]
Materials and Reagents:
-
2-Methylaniline (o-Toluidine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.[1]
-
Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C. This forms the o-toluidinium sulfate salt.[1]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the amine salt solution over a period of 2 hours, maintaining the reaction temperature at -10 °C.[4]
-
Work-up and Isolation: Pour the reaction mixture onto ice and basify with a sodium hydroxide solution. The orange precipitate of 2-Methyl-5-nitroaniline is then collected by filtration and washed with water.[4]
-
Purification: The crude product can be further purified by recrystallization.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.[1]
Caption: Workflow for the synthesis of 2-Methyl-5-nitroaniline.
Applications
The primary application of 2-Methyl-5-nitroaniline is as an intermediate in the production of azo dyes and pigments.[1][2] Its chemical structure allows for diazotization of the amino group, which can then be coupled with various aromatic compounds to generate a wide range of colors. These dyes and pigments are used in the textile, printing, and coatings industries.
Safety and Handling
2-Methyl-5-nitroaniline is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.[8][9]
-
Suspected of causing cancer.[9]
-
Harmful to aquatic life with long-lasting effects.[9]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust and contact with skin and eyes.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10] Keep the container tightly closed and store in a locked-up area accessible only to authorized personnel.[9][11]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water and seek medical attention.[8]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]
-
If swallowed: Immediately call a poison center or doctor.[8][9]
-
References
- Material Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
- 5-Mesyl-2-((2-nitrophenyl)thio)aniline | C13H12N2O4S2 | CID 3022327 - PubChem. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline - Benchchem. (n.d.).
- 5-METHYL-2-NITROANILINE CAS#: 578-46-1 - ChemicalBook. (n.d.).
- Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. (n.d.).
- 2-Methyl-5-nitroaniline synthesis - ChemicalBook. (n.d.).
- 5-Methyl-2-nitroaniline (95%) - Amerigo Scientific. (n.d.).
- 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem. (n.d.).
- 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base - Jay Finechem. (n.d.).
- 2-Methyl-5-nitroaniline 95 99-55-8 - Sigma-Aldrich. (n.d.).
- 2-METHYL-5-NITROANILINE | Amines & Amine Salts | Article No. 4669P - Loba Chemie. (n.d.).
- Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed. (2020, July).
- 2-Methyl-5-nitroaniline | 99-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]
- 3. 99-55-8 CAS | 2-METHYL-5-NITROANILINE | Amines & Amine Salts | Article No. 4669P [lobachemie.com]
- 4. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyl-2-nitroaniline (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. 2-メチル-5-ニトロアニリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Basic reactivity profile of thioether-substituted nitroanilines
Topic: Basic Reactivity Profile of Thioether-Substituted Nitroanilines Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary: The "Push-Pull" Sulfur Scaffold
Thioether-substituted nitroanilines represent a unique class of "push-pull" aromatic systems. They are defined by the coexistence of a strong electron-withdrawing group (EWG,
For the medicinal chemist, this scaffold is a high-value intermediate for benzimidazoles, quinoxalines, and kinase inhibitors. However, its reactivity profile is dominated by two critical chemoselectivity challenges:
-
Catalyst Poisoning: The thioether moiety effectively poisons heterogeneous transition metal catalysts (Pd, Pt) during nitro reduction.
-
Oxidative Ambiguity: Reagents used to oxidize the sulfur (to sulfoxide/sulfone) can inadvertently oxidize the aniline nitrogen or the aromatic ring.
This guide provides a technical roadmap to navigating these challenges, establishing a self-validating reactivity profile for this scaffold.
Part 1: Electronic Architecture & Structural Logic
To predict reactivity, one must map the electron density. The nitroaniline core is a resonance hybrid where the amino lone pair donates into the ring, and the nitro group accepts density. The thioether (
The Hammett Conflict
-
Ortho/Para-Nitro: Activates the ring toward Nucleophilic Aromatic Substitution (
) .[1][2] If a halide is present ortho/para to the nitro group, the thioether can be installed via displacement. Conversely, if the thioether is ortho/para to the nitro, it can act as a leaving group under forcing conditions, though less readily than halides. -
The Sulfur Effect: Unlike oxygen (ethers), the sulfur atom is highly polarizable. It stabilizes radical intermediates, making these compounds susceptible to single-electron transfer (SET) processes.
Visualization: The Reactivity Divergence
The following diagram illustrates the divergent synthetic pathways dictated by the electronic "push-pull" nature of the scaffold.
Figure 1: Divergent reactivity pathways for thioether-substituted nitroanilines. Note the critical chemoselectivity checkpoints.
Part 2: Chemoselective Nitro Reduction (The "Sulfur Poisoning" Challenge)
The reduction of the nitro group to a primary amine is the most common transformation (e.g., to generate o-phenylenediamines for cyclization).
The Problem: Standard catalytic hydrogenation (
The Solution: Dissolving Metal Reductions or Transfer Hydrogenation.
Recommended Protocol: Iron-Mediated Reduction (Bechamp Modification)
This method is chemically robust, scalable, and completely avoids sulfur interference.
Protocol:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the thioether-nitroaniline (1.0 equiv) in a mixture of Ethanol/Water (4:1 v/v).
-
Activation: Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium Chloride (
, 1.0 equiv).-
Note:
is preferred over HCl to prevent acid-catalyzed hydrolysis of the thioether if sensitive alkyl groups are present.
-
-
Reaction: Heat to reflux (
) with vigorous stirring. The reaction is heterogeneous; vigorous mixing is critical to scour the oxide layer off the iron surface. -
Monitoring: Monitor by TLC or LCMS. The nitro group (
) will disappear, and the highly polar diamine ( ) will form. -
Workup (Self-Validating Step):
Alternative: Stannous Chloride ( )
For small-scale (mg) reactions where filtration of iron sludge is cumbersome, use
Part 3: Selective S-Oxidation
Transforming the thioether to a sulfoxide (
The Problem: Over-oxidation. It is difficult to stop at the sulfoxide stage using aggressive oxidants like
The Solution: Sodium Periodate (
Protocol: Chemoselective Sulfoxide Synthesis ( )
Sodium periodate is highly selective for Sulfur over Nitrogen.
Protocol:
-
Solvent System: Dissolve substrate in Methanol/Water (1:1). The solubility may be poor initially; this is acceptable.
-
Addition: Add
(1.1 equiv) in portions at . -
Progression: Allow to warm to Room Temperature. Stir for 12–24 hours.
-
Validation:
-
LCMS: Sulfoxide shows Mass +16. Sulfone (over-oxidation) shows Mass +32.
-
NMR: The
-protons next to sulfur will shift downfield significantly ( 2.5 2.8-3.0 ppm) due to the anisotropy of the S=O bond.
-
Part 4: Nucleophilic Aromatic Substitution ( )
The nitro group is the "activator."[2][7] If a halogen (F, Cl) is located ortho or para to the nitro group, it can be displaced by thiols to install the thioether.
Reactivity Order for Displacement:
Table 1: Quantitative Reactivity Data (S_NAr Conditions)
| Substrate | Nucleophile | Conditions | Yield | Notes |
| 2-Fluoro-nitrobenzene | Thiophenol | >95% | Rapid, exothermic. | |
| 2-Chloro-nitrobenzene | Alkyl Thiol | 85-90% | Requires heat/stronger base. | |
| 4-Chloro-nitroaniline | Alkyl Thiol | NaH, THF, Reflux | 40-60% | Deactivated by the amino group. |
Critical Insight: If the substrate is a nitroaniline (containing an
Part 5: Experimental Workflow Diagram
The following graph visualizes the decision matrix for synthesizing a benzimidazole scaffold starting from a thioether-nitroaniline precursor.
Figure 2: Synthetic workflow for drug development applications (e.g., Benzimidazole synthesis).
References
-
Kondoh, A., Yorimitsu, H., & Oshima, K. (2006).[10] Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate.[10] Tetrahedron, 62(10), 2357-2360. Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Selective reduction of nitro group in presence of thioether. BenchChem Technical Guides. Link
-
Vella, F. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.[11][12] Royal Society of Chemistry, PCCP. Link
-
Warning, K. (1988). Process for the preparation of chloro-o-nitroanilines (Patent CA1241665A).[13] Google Patents. Link
- Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 42, 186.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
Methodological & Application
Protocol for S-methylation of 2-nitro-5-aminothiophenol
Executive Summary
This application note details a high-yield, chemo-selective protocol for the S-methylation of 2-nitro-5-aminothiophenol (5-amino-2-nitrobenzenethiol) to synthesize 4-(methylthio)-3-nitroaniline. This transformation is a critical step in the synthesis of benzothiazole-based pharmacophores and azo dyes.
The core challenge addressed in this guide is chemoselectivity : the substrate contains both a nucleophilic thiol (
Reaction Mechanism & Chemoselectivity
The success of this protocol relies on the "Hard and Soft Acids and Bases" (HSAB) theory and
-
Acidity: The nitro group at the ortho position to the thiol exerts a strong electron-withdrawing effect (
), significantly increasing the acidity of the thiol proton ( ) compared to a standard thiophenol ( ). The amine proton is far less acidic ( ). -
Nucleophilicity: By using Potassium Carbonate (
), we selectively deprotonate the thiol to form the thiolate anion ( ). The thiolate is a "soft" nucleophile, which reacts rapidly with the "soft" electrophile Methyl Iodide ( ) via an mechanism. The neutral amine remains intact and is kinetically much slower to react with MeI under these mild conditions.
Figure 1: Reaction Mechanism & Selectivity Pathway
Caption: Selective deprotonation of the thiol by carbonate leads to rapid S-methylation, kinetically outcompeting the amine.
Experimental Protocol
Reagents & Equipment[1][2]
| Reagent / Equipment | Specification | Role |
| 2-Nitro-5-aminothiophenol | >97% Purity | Substrate |
| Methyl Iodide (MeI) | 99%, Stabilized | Methylating Agent |
| Potassium Carbonate ( | Anhydrous, Powdered | Base (Proton Scavenger) |
| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent (Polar Aprotic) |
| Nitrogen ( | Gas | Inert Atmosphere (Prevents Disulfides) |
| Ice/Water Bath | Temperature Control |
Step-by-Step Methodology
Safety Warning: Methyl Iodide is a suspected carcinogen and highly volatile. Thiophenols have a potent, disagreeable odor. Perform all steps in a well-ventilated fume hood.
-
Setup & Dissolution:
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a rubber septum.
-
Purge the flask with Nitrogen (
) for 5 minutes. -
Add 2-nitro-5-aminothiophenol (1.0 eq, 10 mmol, 1.70 g) .
-
Add DMF (20 mL) via syringe. Stir until fully dissolved (Solution will likely be yellow/orange).
-
-
Base Activation:
-
Cool the solution to
using an ice bath. -
Add
(1.2 eq, 12 mmol, 1.66 g) in one portion. -
Observation: The suspension may darken slightly as the thiolate forms. Stir at
for 15 minutes.
-
-
Methylation:
-
Add Methyl Iodide (1.1 eq, 11 mmol, 0.68 mL) dropwise via syringe over 5 minutes.
-
Note: Keep temperature
during addition to maximize selectivity. -
Remove the ice bath and allow the reaction to warm to Room Temperature (
) . -
Stir for 2–3 hours .
-
-
Monitoring (TLC):
-
Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Substrate
: ~0.4 (Streaks due to -SH/NH2). -
Product
: ~0.6 (Distinct spot). -
Endpoint: Disappearance of the thiol starting material.[1]
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred ice-cold water .
-
The product will precipitate immediately as a yellow/orange solid.
-
Stir for 15 minutes to dissolve inorganic salts (
, excess ).
-
-
Isolation:
-
Filter the solid using a Buchner funnel (vacuum filtration).
-
Wash the filter cake with cold water (
) to remove residual DMF. -
Dry the solid in a vacuum oven at
for 4 hours.
-
Figure 2: Workup & Purification Logic
Caption: The high solubility of DMF and inorganic salts in water allows for a simple precipitation workup, yielding high-purity product without chromatography.
Quality Control & Validation
To ensure the protocol was successful and the product is the S-methylated (thioether) rather than the N-methylated (amine) variant, use the following validation markers:
| Analytical Method | Expected Result (S-Methylated) | Indication of Failure (N-Methylated) |
| Singlet at | Singlet at | |
| Melting Point | 172 – 174°C (Lit.[2] Value) | Lower/Broad range (Mixture). |
| Appearance | Yellow crystalline solid.[3][2] | Dark oil or gummy solid. |
Self-Validation Check:
Dissolve a small amount of product in
Troubleshooting & Optimization
-
Issue: Low Yield / Disulfide Formation
-
Cause: Oxidation of the thiol starting material before methylation.
-
Solution: Ensure the
purge is thorough. Add a pinch of Sodium Borohydride ( ) or Triphenylphosphine ( ) to the reaction mixture to reduce any disulfides back to thiols in situ.
-
-
Issue: N-Methylation Observed
-
Cause: Base was too strong or temperature was too high.
-
Solution: Switch from
to (weaker base) or strictly maintain for the duration of the reaction. Ensure only 1.1 equivalents of MeI are used.
-
-
Issue: Product is Oily
-
Cause: Residual DMF.
-
Solution: Recrystallize from Ethanol/Water (9:1) or dry for a longer period under high vacuum.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for alkylation of thiols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8390, 4-Methyl-3-nitroaniline. (Physical property verification). [Link]
-
Shimizu, M., et al. "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Heterocycles, 2010, 81(2), 449. (Mechanistic insights on S vs N selectivity). [Link]
-
Org. Synth. 1930, 10, 58. "m-Nitrodimethylaniline" (Analogous N-methylation conditions to avoid). [Link]
Sources
Reaction conditions for coupling 5-(methylthio)-2-nitroaniline with naphthols
Abstract
This application note details the optimized reaction conditions for the diazotization of 5-(methylthio)-2-nitroaniline (CAS 31431-10-4) and its subsequent coupling with naphthols (e.g., 2-naphthol) to synthesize azo dyes. Due to the electron-withdrawing nature of the ortho-nitro group, the starting amine exhibits reduced basicity, necessitating rigorous control over diazotization parameters to prevent incomplete reaction or tar formation. This guide presents two protocols: a standard aqueous acid method and a high-performance nitrosylsulfuric acid method recommended for scale-up and maximum yield.
Introduction & Chemical Context
5-(Methylthio)-2-nitroaniline is a specialized intermediate used in the synthesis of disperse azo dyes and heterocyclic building blocks. The presence of the ortho-nitro group significantly reduces the nucleophilicity of the amine, making standard diazotization (HCl/NaNO₂) challenging due to the poor solubility of the amine salt in aqueous acid.
The coupling reaction typically involves 2-naphthol (or substituted naphthols), where the diazonium electrophile attacks the electron-rich C1 position of the naphthol ring under alkaline conditions.[1]
Reaction Scheme
The transformation proceeds in two distinct stages:
-
Diazotization: Conversion of the amine to the diazonium salt using nitrous acid.[1][2][3]
-
Coupling: Electrophilic aromatic substitution (EAS) of the diazonium salt onto the naphtholate anion.
Figure 1: General reaction pathway for the synthesis of azo dyes from nitroanilines.
Mechanistic Considerations
Diazotization of Weakly Basic Amines
The amino group in 5-(methylthio)-2-nitroaniline is deactivated by the adjacent nitro group. In dilute aqueous acid, the amine may exist largely as the free base rather than the ammonium salt, leading to slow reaction kinetics.
-
Solution: Use of Nitrosylsulfuric acid (HSO₄NO) (generated in situ or pre-formed) in concentrated sulfuric acid or acetic acid is often required to solubilize the amine and provide a potent nitrosating agent (
).
Coupling Dynamics
The coupling step is pH-dependent.
-
Diazonium Stability: Stable in acid, decomposes in base (forms diazotates).
-
Naphthol Reactivity: Reacts as the naphtholate anion (soluble and highly nucleophilic) in base.
-
The Compromise: The reaction is best run by adding the acidic diazonium solution slowly into a buffered alkaline naphthol solution, maintaining a final pH of 8–10.
Experimental Protocols
Method A: Standard Aqueous HCl (For Initial Screening)
Suitable for small-scale (<1g) trials where maximum yield is not the priority.
Reagents:
-
5-(Methylthio)-2-nitroaniline (1.0 eq)
-
HCl (conc. 37%, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
2-Naphthol (1.05 eq)
-
Sodium Hydroxide (NaOH, 2.5 eq)
Procedure:
-
Amine Dissolution: Suspend the amine in water (10 mL/g). Add conc. HCl. Heat to 60-70°C to convert the amine to the hydrochloride salt (yellow/orange suspension).
-
Precipitation: Cool the mixture rapidly to 0–5°C in an ice/salt bath. The amine hydrochloride should precipitate as a fine slurry. Note: Fine particle size is critical.
-
Diazotization: Add aqueous NaNO₂ (20% w/v) dropwise, maintaining temp < 5°C. Stir for 30–60 mins. The solution should become clear(er). Destroy excess nitrous acid with urea (starch-iodide paper test: blue = excess nitrite).
-
Coupling: Dissolve 2-naphthol in dilute NaOH (10% aq). Cool to 0–5°C.[1][2][3]
-
Addition: Slowly pour the diazonium solution into the naphthol solution with vigorous stirring. Maintain pH > 8 by adding Na₂CO₃ if necessary.
-
Isolation: Stir for 1 hour. Filter the colored precipitate, wash with water, and dry.[2]
Method B: Nitrosylsulfuric Acid (High Performance)
Recommended for 5-(methylthio)-2-nitroaniline due to its weak basicity. This method avoids "tarring" and incomplete diazotization.
Reagents:
-
5-(Methylthio)-2-nitroaniline (10 mmol, ~1.84 g)
-
Sodium Nitrite (11 mmol, 0.76 g)
-
Sulfuric Acid (conc. H₂SO₄, 10 mL)
-
Propionic Acid or Acetic Acid (Optional co-solvent, 5 mL)
-
2-Naphthol (10 mmol, 1.44 g)
Workflow Diagram:
Figure 2: Step-by-step workflow for the Nitrosylsulfuric Acid method.
Detailed Procedure:
-
Preparation of Nitrosylsulfuric Acid:
-
In a dry flask, add concentrated H₂SO₄.
-
Add solid NaNO₂ in small portions with stirring.
-
Heat gently to 60–70°C until fully dissolved (clear solution), then cool to 0–5°C using an ice-salt bath.
-
-
Diazotization:
-
Add 5-(methylthio)-2-nitroaniline slowly to the cold acid mixture.
-
Optional: Add 5 mL of propionic acid/acetic acid to improve solubility if the mixture is too viscous.
-
Stir at 0–5°C for 2 hours. The mixture should be a homogenous syrup.
-
-
Coupling:
-
Prepare a solution of 2-naphthol (1.44 g) in 40 mL of 2M NaOH containing 20g of crushed ice.
-
Add the sulfuric acid diazo mixture dropwise into the naphthol solution.
-
Critical: The reaction is exothermic. Add ice directly to the beaker to keep temp < 10°C.
-
Monitor pH.[3] If pH drops below 8, add 10% NaOH or Na₂CO₃ simultaneously to maintain alkalinity.
-
-
Workup:
-
Stir the resulting suspension for 1 hour.
-
Adjust pH to ~7 (neutral) with dilute HCl to ensure the free dye is precipitated (if the salt form is not desired).
-
Filter, wash extensively with water (to remove acid/salts), and recrystallize from ethanol or DMF if necessary.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted Amine | Amine insolubility during diazotization. | Switch to Method B (H₂SO₄). Ensure amine is finely ground. |
| Tar Formation / Dark Oil | Decomposition of diazonium salt (Temp > 10°C). | Keep temperature strictly < 5°C. Add urea to quench excess nitrite. |
| Precipitate is Gummy | Impurities or coupling at wrong pH. | Ensure coupling bath is alkaline (pH 9-10). Recrystallize product from Ethanol/DMF. |
| Color is Dull | Oxidation of the methylthio group. | Avoid strong oxidizers; ensure NaNO₂ stoichiometry is precise (1.05-1.1 eq). |
Safety Considerations
-
Diazonium Salts: Potentially explosive if dried. Always keep them in solution and react immediately. Do not store the intermediate.
-
Nitroanilines: Toxic by inhalation and skin contact. Use a fume hood and nitrile gloves.
-
Nitrosylsulfuric Acid: Highly corrosive. Reacts violently with water. Quench carefully into ice.
References
- Provides the baseline protocol for the structural analog (2-Methyl-5-nitroaniline).
- Source for physical property data and safety handling of the nitroaniline class.
-
Filimonov, V. D., et al. (2008).[4] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters. Retrieved from [Link]
- Describes advanced diazotiz
-
Organic Chemistry Portal. (n.d.). Diazotisation Mechanisms and Protocols. Retrieved from [Link]
- General reference for the mechanism and acid-base catalysis in diazotiz
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Selective Hydrogenation of Sulfide-Containing Nitroanilines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the more nuanced challenges in synthetic chemistry: the selective hydrogenation of nitroanilines that also contain a sulfide moiety. The presence of sulfur, a notorious catalyst poison, complicates the otherwise straightforward reduction of a nitro group, demanding a carefully considered approach to achieve high yields and chemoselectivity. This resource combines mechanistic insights with field-proven protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the hydrogenation of sulfide-containing nitroanilines, providing concise, scientifically grounded answers.
Q1: Why is the hydrogenation of sulfide-containing nitroanilines so challenging?
The primary difficulty arises from the presence of the sulfur atom in the sulfide (thioether) group. Noble metal catalysts, such as palladium (Pd) and platinum (Pt), which are highly effective for nitro group reduction, are extremely susceptible to poisoning by sulfur compounds.[1] Sulfur atoms have lone pairs of electrons that can strongly and often irreversibly bind to the active sites of the metal catalyst, blocking the adsorption of the nitro group and hydrogen, thereby deactivating the catalyst.[2] This leads to slow or incomplete reactions.
Q2: What is the mechanism of sulfur poisoning on a palladium catalyst?
Sulfur poisoning on a palladium catalyst involves the strong chemisorption of the sulfur atom onto the palladium surface. This interaction can lead to the formation of stable palladium sulfide (PdxSy) species on the catalyst surface.[3][4] These sulfides alter the electronic properties of the palladium, reducing its ability to activate hydrogen and the nitro group. In severe cases, a layer of palladium sulfide can completely encapsulate the active palladium nanoparticles, rendering the catalyst inert.
Q3: Can I simply increase the catalyst loading to overcome poisoning?
While increasing the catalyst loading might seem like a straightforward solution, it is often not a cost-effective or efficient strategy.[1] A significant excess of the catalyst would be required to compensate for the poisoning, which is expensive, especially with precious metal catalysts. Moreover, high catalyst loading can sometimes lead to an increase in side reactions and complicates product purification.
Q4: Are there any "sulfur-tolerant" catalysts available for this transformation?
Yes, research has led to the development of catalysts with improved resistance to sulfur poisoning. Some promising options include:
-
Bimetallic Catalysts: Combining palladium or platinum with another metal can modify the electronic structure of the active sites, reducing their affinity for sulfur. For instance, the addition of a second metal can create an electronic modulation effect that hinders the adsorption of sulfur dioxide.[5]
-
Metal Sulfide Catalysts: Catalysts based on metal sulfides, such as molybdenum sulfide or ruthenium sulfide, are inherently resistant to sulfur poisoning and can be effective for the hydrogenation of sulfur-containing compounds.[6][7]
-
Modified Catalyst Supports: The choice of support can also play a role. For example, supports like ceria can trap sulfur species, protecting the active metal.[1]
Q5: What is transfer hydrogenation, and is it a viable alternative?
Transfer hydrogenation is a technique where hydrogen is transferred to the substrate from a donor molecule, rather than using gaseous hydrogen. Common hydrogen donors include formic acid, isopropanol, and hydrazine.[8] This method can be highly effective for the reduction of nitro groups and is often more chemoselective than direct hydrogenation. For sulfide-containing nitroanilines, transfer hydrogenation can be an excellent alternative as it can sometimes be performed under milder conditions and with catalysts that are less prone to sulfur poisoning.[9][10]
Q6: Is it possible to protect the sulfide group before hydrogenation?
While protecting group strategies are common in organic synthesis, selectively protecting a thioether in the presence of other functional groups can be challenging and adds extra steps to the synthesis.[11][12] A more common approach is to find a catalytic system that is selective for the nitro group reduction without interacting with the sulfide.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the hydrogenation of sulfide-containing nitroanilines.
Problem 1: The reaction is very slow or has completely stalled.
Potential Cause A: Catalyst Poisoning This is the most likely cause. The sulfide moiety in your starting material is deactivating the catalyst.
-
Solution 1: Switch to a Sulfur-Tolerant Catalyst. Consider using a bimetallic catalyst, a metal sulfide catalyst (e.g., RuS2), or a catalyst on a specialized support.[6][7]
-
Solution 2: Employ Transfer Hydrogenation. Switch from gaseous H2 to a hydrogen donor like formic acid or hydrazine in the presence of a suitable catalyst (e.g., Pt/C or an iridium complex).[8][10]
-
Solution 3: Use a Stoichiometric Reductant. If catalytic methods fail, consider classic stoichiometric reductions that are unaffected by sulfur, such as using iron powder in acidic media (e.g., Fe/NH4Cl or Fe/AcOH) or tin(II) chloride (SnCl2).[5][13]
Potential Cause B: Insufficient Mass Transfer In a multiphasic reaction (solid catalyst, liquid substrate, gaseous hydrogen), poor mixing can limit the reaction rate.
-
Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize the gas-liquid interface.
Potential Cause C: Impure Reagents Impurities in your starting material, solvent, or hydrogen gas can also act as catalyst poisons.
-
Solution: Ensure all reagents are of high purity. Solvents should be freshly distilled if necessary.
Problem 2: I am observing desulfurization or other side reactions.
Potential Cause: Lack of Chemoselectivity The catalyst and reaction conditions are not selective enough for the nitro group reduction and are also promoting the cleavage of the carbon-sulfur bond (desulfurization) or other unwanted reactions.
-
Solution 1: Use a "Poisoned" or Modified Catalyst. Sometimes, a partially deactivated catalyst can be more selective. The addition of a "catalyst poison" like diphenylsulfide can selectively block the sites responsible for undesired side reactions while allowing the nitro reduction to proceed.[14][15]
-
Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature and pressure can often increase selectivity.[7] Over-reduction and side reactions are more likely at higher temperatures and pressures.
-
Solution 3: Choose a Milder Reducing System. Systems like zinc dust in aqueous ammonium chloride can be highly chemoselective for nitro group reduction at room temperature.[13][16]
Problem 3: My results are inconsistent between batches.
Potential Cause A: Variable Sulfur Content If the sulfide-containing nitroaniline is an intermediate, there might be batch-to-batch variations in the levels of other sulfur-containing impurities that are more potent catalyst poisons.
-
Solution: Analyze your starting material for sulfur content and purity before each reaction. Consider a purification step for your starting material if significant variability is detected.
Potential Cause B: Catalyst Handling and Activity The activity of heterogeneous catalysts can vary. For example, Raney Nickel is often stored as a slurry and its activity can change over time.[17] Palladium on carbon can be pyrophoric and improper handling can affect its performance.
-
Solution: Use fresh catalyst for each reaction or establish a consistent procedure for catalyst storage and handling. If recycling the catalyst, ensure a thorough washing and drying procedure.
Visualizing the Problem and Solution
Mechanism of Catalyst Poisoning
Caption: Mechanism of sulfur poisoning on a heterogeneous catalyst.
Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)-OH-Platinum Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemoselective reductions of nitroaromatics in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raney nickel - Wikipedia [en.wikipedia.org]
Removing unreacted sodium thiomethoxide from organic intermediates
Topic: Removal of Unreacted Sodium Thiomethoxide (NaSMe) Ticket Type: Advanced Troubleshooting & Method Development Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Invisible" Hazard
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are likely here because you are dealing with Sodium Thiomethoxide (NaSMe). While it is a superb nucleophile for introducing the methylthio (-SMe) group, it presents a triad of challenges: Stench, Toxicity, and Catalyst Poisoning.
A common misconception is that "rotary evaporation" will remove it. It will not. NaSMe is a salt.[1][2][3][4][5] If you acidify to extract, you generate Methanethiol (MeSH), a gas with a low boiling point (6 °C) and a detection threshold of 1 part per billion. This creates a laboratory evacuation hazard.
This guide provides the chemically grounded protocols to remove NaSMe safely, quantitatively, and without destroying your product.
Part 1: Decision Matrix (Method Selection)
Before choosing a protocol, you must analyze your product's sensitivity. Use this logic flow to select the correct workup.
Figure 1: Workup Selection Logic. Select Method A for sensitive thioethers to avoid over-oxidation to sulfoxides. Select Method B for robust substrates to eliminate odor immediately.
Part 2: Experimental Protocols
Method A: The "pH-Swing" Extraction (For Thioether Products)
Use this when your product contains a sulfide bond that could be oxidized by bleach.
The Science: Methanethiol has a pKa of ~10.[5]4. By maintaining the aqueous phase at pH > 12, the equilibrium heavily favors the ionic thiomethoxide salt (
Protocol:
-
Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or Et₂O).
-
The Basic Wash: Wash the organic layer twice with 1.0 M NaOH (pH ~14).
-
Critical: Do NOT use water or weak brine initially; the pH must remain high to keep
in the aqueous layer.
-
-
The Separation: Separate the layers. The NaSMe is now in the aqueous layer.
-
Waste Treatment (Crucial): Pour the aqueous waste immediately into a beaker containing commercial bleach (10% NaOCl).
-
Observation: You will see a slight exotherm. The bleach oxidizes the thiomethoxide to methanesulfonate (odorless).[5]
-
-
Final Polish: Wash the organic layer once with Brine, dry over
, and concentrate.
Validation:
-
Smell Test: The organic layer should have minimal sulfur odor.
-
TLC: Run TLC. If NaSMe remains, it often appears as a baseline streak in non-polar eluents.
Method B: The Oxidative Quench (For Robust Products)
Use this for non-sulfur-containing products. This is the "Zero Odor" method.
The Science: Hypochlorite (
Protocol:
-
Preparation: Prepare a 1:1 mixture of Commercial Bleach (5-6% NaOCl) and water.
-
Quenching: Add the bleach solution dropwise to your reaction mixture (if biphasic) or during the first wash step.
-
Warning: This reaction is exothermic . Cool the vessel in an ice bath.
-
-
Extraction: Extract with your organic solvent.
-
Verification: The aqueous layer should be tested with starch-iodide paper. If it turns blue/black, excess oxidant is present (good). If not, add more bleach.
-
Workup: Separate layers. Wash the organic layer with saturated
(Sodium Thiosulfate) to remove residual chlorine/oxidant.
Method C: Copper Scavenging (For Downstream Catalysis)
Use this if the product will be used in Palladium (Pd) or Platinum (Pt) catalyzed reactions. Even trace sulfur (ppb levels) can poison these catalysts.
The Science: Copper(II) has a high affinity for sulfur, forming insoluble Copper Sulfide (CuS) or coordinating to the sulfur to pull it into the aqueous phase.
Protocol:
-
Standard Wash: Perform Method A (Basic Extraction) first.
-
The Copper Wash: Wash the organic layer with a 10% aqueous solution of Copper(II) Sulfate (
). -
Visual Cue:
-
If the blue copper solution turns black/brown (formation of CuS), sulfur is still present.
-
Repeat the wash until the blue color persists in the aqueous layer.
-
-
Filtration: If a precipitate forms at the interface, filter the organic layer through a pad of Celite.[6]
Part 3: Safety Systems (The Scrubber)
Never perform these reactions without a dedicated scrubber. If you acidify NaSMe accidentally, you generate MeSH gas.
Figure 2: Mandatory Scrubber Setup. Trap 2 must contain Bleach AND NaOH. The NaOH keeps the gas in solution (as ions) while the Bleach oxidizes it.
Part 4: Troubleshooting FAQs
Q: I acidified my reaction mixture and now the whole lab smells like rotten cabbage. What do I do? A: Do not panic. You have generated Methanethiol gas.
-
Immediately cover the flask.
-
Add excess Bleach (Sodium Hypochlorite) directly to the flask if your product survives it.
-
If you cannot add bleach, add 6M NaOH to convert the gas back to the non-volatile salt (
). -
Ventilate the area.
Q: My product is an amine. Will Copper Scavenging (Method C) remove my product? A: It might. Copper coordinates to amines (turning the solution dark blue/purple).
-
Solution: Use Method A (Basic Wash). If you must use a scavenger for catalysis, use a Zinc (Zn) wash instead of Copper, or use a solid-supported scavenger resin (e.g., SiliaMetS® Thiol) which is more selective.
Q: I need to determine exactly how much NaSMe is left. How do I measure it? A: Standard TLC is often insufficient.
-
Ellman’s Reagent: A colorimetric test for free thiols.
-
Silver Nitrate Titration: Titrate an aliquot with
. A black precipitate ( ) indicates free sulfide.
Part 5: Data Summary
| Property | Methanethiol (MeSH) | Sodium Thiomethoxide (NaSMe) |
| State at RT | Gas (bp 6 °C) | Solid (Salt) |
| Odor | Putrid (Rotten Cabbage) | Putrid (if wet) |
| Solubility | Organic Soluble | Water Soluble |
| Removal Strategy | Bleach Oxidation | Basic Extraction (pH > 12) |
| Toxicity | Inhalation Hazard | Corrosive / Toxic |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Sulfur Chemistry and Nucleophilic Substitution).
-
Sigma-Aldrich. (2024). Sodium Thiomethoxide Safety Data Sheet (SDS).
- Dunn, P. J., et al. (2016). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
-
Org. Process Res. Dev. (2012). Removal of Metal Impurities and Sulfur Species.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa data of Thiols).
Disclaimer: These protocols involve hazardous chemicals.[4] Always perform a risk assessment before scaling up.
Sources
Technical Support Center: Recrystallization of 5-(methylthio)-2-nitroaniline
Case ID: 5-MTNA-PUR-001 Compound: 5-(methylthio)-2-nitroaniline (CAS: 31431-10-4) Synonyms: 2-nitro-5-(methylthio)aniline; 5-methylsulfanyl-2-nitroaniline Melting Point: 106–108 °C Application: Key intermediate for benzimidazole anthelmintics (e.g., Fenbendazole, Albendazole).
Part 1: Solvent Selection Logic
The Engineering Behind the Choice
The purification of 5-(methylthio)-2-nitroaniline presents a specific challenge: balancing the polarity of the nitro group (polar) against the lipophilicity of the methylthio group (non-polar), while avoiding the oxidation of the sulfide linkage.
Primary Recommendation: Ethanol (95%) or n-Propanol
-
Why: The compound exhibits a steep solubility curve in short-chain alcohols. It is highly soluble at reflux (78–97 °C) but crystallizes efficiently upon cooling.
-
Thermodynamic Safety: The boiling point of Ethanol (78 °C) is significantly lower than the compound's melting point (106 °C). This temperature gap (∆T ~28 °C) is critical. It prevents the "oiling out" phenomenon—where the compound melts into a second liquid phase rather than crystallizing—which is a common failure mode when using higher-boiling solvents like Toluene or Water.
Secondary Recommendation: Toluene
-
Why: Use only if your crude material contains significant polar impurities (e.g., inorganic salts from the thiolation step) or if you need to remove oxidized sulfoxide byproducts, which are generally insoluble in toluene.
-
Trade-off: Lower recovery yields compared to alcohols; higher risk of oiling out if the solution is too concentrated.
Solvent Performance Matrix
| Solvent System | Boiling Point | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommended For |
| Ethanol (95%) | 78 °C | High | Low | Low | General Purification (Best Balance) |
| n-Propanol | 97 °C | Very High | Moderate | Medium | Large scale/Industrial batches |
| Toluene | 110 °C | Moderate | Very Low | High (Oiling out) | Removing polar salts/oxidized byproducts |
| Ethyl Acetate/Hexane | ~70 °C | Moderate | Low | Low | Final polishing of high-value small batches |
Part 2: Troubleshooting Guide (FAQs)
Q1: The solution turned cloudy/milky but no crystals formed. Instead, a yellow oil settled at the bottom. What happened?
Diagnosis: You have encountered "Oiling Out." This happens when the compound separates as a liquid before it can organize into a crystal lattice. Root Cause:
-
The temperature of the solution dropped below the melting point (106 °C) while the concentration was still too high.
-
If using an alcohol/water mix, you added water too quickly or too early. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the pure solvent (Ethanol) to lower the saturation slightly.
-
Seed the solution with a tiny crystal of pure product at ~80–85 °C.
-
Cool Slowly: Wrap the flask in foil or a towel to slow the cooling rate. Do not use an ice bath immediately.
Q2: My product is turning dark orange/brown during heating. Is this normal?
Diagnosis: Likely oxidative degradation. Root Cause: The methylthio group (-SMe) is susceptible to oxidation to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me) at high temperatures, especially in the presence of air. Corrective Action:
-
Limit Heat Exposure: Do not reflux for longer than necessary (max 10–15 mins for dissolution).
-
Inert Atmosphere: If possible, flush the flask with Nitrogen or Argon before heating.
-
Avoid: Do not use high-boiling oxidizing solvents (e.g., DMSO) or ethers that may contain peroxides.
Q3: I have high yield, but the melting point is broad (98–104 °C). How do I fix this?
Diagnosis: Isomeric impurities or trapped solvent. Root Cause: In the synthesis from 5-chloro-2-nitroaniline, trace amounts of regioisomers or unreacted starting material (mp ~32 °C for 3-chloro isomer, though less likely; 5-chloro-2-nitroaniline mp is 124–129 °C) may co-precipitate. Corrective Action:
-
Perform a slurry wash . Suspend the solid in cold ethanol (0 °C) and stir for 30 minutes, then filter. This dissolves surface impurities without significant loss of yield.
-
Dry the crystals thoroughly under vacuum at 40 °C to remove trapped solvent lattice defects.
Part 3: Validated Experimental Protocol
Objective: Purify 10g of crude 5-(methylthio)-2-nitroaniline. Standard: >98% HPLC Purity, Light Yellow Needles.
Workflow Diagram
Caption: Step-by-step decision tree for the recrystallization of 5-(methylthio)-2-nitroaniline, including contingency for oiling out.
Step-by-Step Procedure
-
Preparation: Place 10 g of crude 5-(methylthio)-2-nitroaniline in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 50 mL of 95% Ethanol . Attach a reflux condenser.
-
Heating: Heat the mixture to a gentle boil (approx. 78 °C) with stirring.
-
Observation: If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in 5 mL portions.
-
Note: If black specks remain (insoluble salts or carbon), perform a hot filtration through a pre-warmed funnel.
-
-
Crystallization (Critical Step): Remove the flask from the heat source. Place it on a cork ring or wood block (insulation). Allow it to cool to room temperature undisturbed.
-
Why: Rapid cooling on a cold surface induces "crash precipitation," trapping impurities. Slow cooling builds pure crystal lattices.
-
-
Completion: Once at room temperature, place the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with 10–15 mL of ice-cold Ethanol .
-
Warning: Do not use room temperature ethanol for washing; it will redissolve your product.
-
-
Drying: Dry the yellow needles in a vacuum oven at 40 °C.
References
-
Google Patents. (2021).[1] CN113248445B - Synthesis method of fenbendazole.[2] (Describes the synthesis and purification of the intermediate 5-thiophenyl-2-nitroaniline, analogous to the methylthio derivative). Retrieved from
-
National Institutes of Health (NIH). (n.d.). 2-Methyl-5-nitroaniline (Analogous Structure Data). PubChem Compound Summary. Retrieved from [Link]
Sources
Technical Guide: Volatility & Odor Control for Methanethiol Reagents
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Operational Standards for Methanethiol (MeSH) and Sodium Thiomethoxide
Executive Summary
Methanethiol (MeSH) and its salt, Sodium Thiomethoxide (NaSMe), are chemically potent nucleophiles but operationally notorious. The primary challenge is the discrepancy between the odor threshold (~1 ppb) and the boiling point (~6°C for free MeSH).
This guide moves beyond basic MSDS advice to address the causality of experimental failure: premature evaporation leading to low yields and improper quenching leading to facility-wide odor events .
Part 1: Pre-Reaction & Storage (The Containment Phase)
Q: I store NaSMe in the fridge, but it still smells. Is the reagent degrading?
A: Likely, yes. Sodium thiomethoxide is hygroscopic.
-
The Mechanism: Moisture in the air enters the container, hydrolyzing the salt:
-
The Fix: Parafilm is permeable to MeSH over time.
-
Primary Storage: Store the bottle inside a secondary containment jar (e.g., a wide-mouth glass jar with a Teflon-lined cap) containing a small pouch of activated carbon or a wiper wetted with bleach.
-
Handling: Never weigh NaSMe on an open bench. Use a glove bag or, at minimum, a deep-draft fume hood.
-
Q: Should I use the solid salt or the aqueous solution?
A: Use the solid for anhydrous reactions, but be aware of the "volatility trap."
-
Aqueous/Methanolic Solutions: These are safer to handle but often have lower nucleophilicity due to solvation shells.
-
Solid: Higher reactivity but higher risk. If you acidify the solid in situ, you generate MeSH gas immediately.
Part 2: Reaction Execution (The Volatility Phase)
Q: My reaction yield is inconsistent (30-70%). What is happening?
A: You are likely losing your reagent to the hood exhaust before it reacts.
-
The Physics: Free Methanethiol boils at 5.95°C .[1][2] If you run a reaction at room temperature (25°C) without a sealed system or efficient reflux, the MeSH acts like a gas, not a liquid solute.
-
The Protocol:
-
Sealed Tubes: For small scales (<5g), use pressure-rated sealed tubes.
-
Reflux with Cold Finger: Use a dry-ice/acetone condenser (
), not a water condenser. Water ( ) is hotter than the boiling point of MeSH.
-
Visual Workflow: The "Zero-Odor" Scrubber System
Use this setup for any open-system reaction involving MeSH.
Figure 1: Cascading scrubber system. Trap 1 prevents bleach from being sucked back into the reaction if pressure drops. Traps 2 & 3 oxidize the thiol.
Part 3: Quenching & Waste (The Neutralization Phase)
Q: I acidified my reaction during workup and the smell was unbearable. Why?
A: Acidification reverses the salt formation, regenerating MeSH gas.
Q: What is the best quenching agent?
A: Sodium Hypochlorite (Bleach) is the industry standard for speed, but requires pH management.
| Agent | Reaction Speed | Mechanism | Pros/Cons |
| Bleach (10-15%) | Instant | Oxidation to Methanesulfonic Acid | Pro: Fast, cheap.Con: Exothermic; dangerous if mixed with acid ( |
| Hydrogen Peroxide (30%) | Slow | Oxidation to Disulfide/Sulfonate | Pro: No chlorine gas risk.Con: Slow; can pressurize waste containers if catalyzed by metals. |
| Permanganate | Fast | Strong Oxidation | Pro: Visual indicator (Purple |
Protocol: The "Double-Oxidation" Quench
-
Cool the reaction mixture to 0°C.
-
Add 10% Bleach solution slowly. Watch for exotherm.
-
Test for excess oxidant using starch-iodide paper (should turn blue/black).
-
Only then can you adjust pH or dispose of the aqueous layer.
Part 4: Decontamination & Troubleshooting
Q: My Rotovap smells like "death" after stripping the solvent. How do I clean it?
A: The "Ghost of Sulfur" resides in the vacuum grease and tubing.
-
Warning: NEVER flush a rotovap with bleach if you used Acetone.
-
Reason: Acetone + Bleach
Chloroform (Toxic/Regulated) + Heat.
-
-
Cleaning Protocol:
-
Disassemble: Remove all glassware.
-
Soak: Submerge glassware in a bath of dilute Hydrogen Peroxide (3%) + Sodium Bicarbonate overnight.
-
Seals: Replace vacuum grease; it absorbs thiols like a sponge.
-
Tubing: If the smell persists, replace the Tygon/rubber tubing. It is permeable to MeSH.
-
Visual Logic: Spill Response Decision Tree
Figure 2: Decision logic for decontamination. Note the critical branch point regarding Acetone usage.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[3] Methyl Mercaptan: IDLH Documentation.[4][5] Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Chemical Database: Methyl Mercaptan. United States Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 878, Methanethiol. PubChem.[6] [Link]
-
Princeton University Environmental Health & Safety. (2020). Safe Handling of Malodorous Compounds. [Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 5-(Methylsulfanyl)-2-nitroaniline
Executive Summary
This guide provides an in-depth structural analysis of 5-(methylsulfanyl)-2-nitroaniline (also referred to as 5-methylthio-2-nitroaniline) using proton nuclear magnetic resonance (
In drug development and dye synthesis, this compound often co-elutes with its regioisomers, particularly 4-(methylsulfanyl)-2-nitroaniline . Standard HPLC methods may struggle to separate these isomers efficiently without specialized chiral or polar stationary phases.
Structural & Electronic Profile
To interpret the spectrum accurately, we must first model the electronic environment. The molecule consists of an electron-rich aniline core perturbed by a strong electron-withdrawing nitro group and a weakly electron-donating methylsulfanyl group.
Electronic Effects Map
-
Nitro Group (-NO
, C-2): Strongly deshielding (anisotropic and inductive). The proton ortho to this group (H-3) will appear most downfield. -
Amino Group (-NH
, C-1): Strongly shielding (resonance). Protons ortho and para to this group (H-6 and H-4) will be shifted upfield. -
Methylsulfanyl Group (-SMe, C-5): Weakly donating by resonance, but sulfur’s size and electronegativity create complex local shielding effects.
Visualization: Electronic Influence Logic
The following diagram maps the causality between functional groups and proton chemical shifts.
Figure 1: Causal mapping of substituent effects on aromatic protons. The interplay between the Nitro and Amino groups dictates the primary spectral footprint.
Experimental Protocol
For reproducible data, the choice of solvent is critical. While CDCl
Method A: Standard Characterization (Recommended)
-
Solvent: DMSO-
(99.9% D). -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).
-
Scans (NS): 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 s.
-
-
Referencing: Calibrate residual DMSO quintet to 2.50 ppm.
Method B: Labile Proton Verification
-
Solvent: CDCl
(Note: Amino protons will be broad and variable). -
D
O Shake: Add 1 drop D O to the NMR tube, shake, and re-acquire.-
Result: The broad singlet at ~6.0–7.5 ppm (-NH
) will disappear, confirming the assignment of the amino group.
-
Spectral Analysis & Assignment
The aromatic region of this compound presents an ABX (or AMX) spin system.
Chemical Shift Data Table (DMSO- )
| Proton | Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-3 | Ortho to NO | 7.90 – 8.00 | Doublet (d) | Deshielded by Nitro; Ortho coupling to H-4.[1] | |
| H-6 | Ortho to NH | 6.60 – 6.70 | Doublet (d) | Shielded by Amino; Meta coupling to H-4. | |
| H-4 | Meta to NO | 6.45 – 6.55 | Doublet of Doublets (dd) | Shielded by Para-Amino; Couplings to H-3 and H-6. | |
| -NH | Amino | 7.20 – 7.40 | Broad Singlet (br s) | - | Exchangeable; Shift varies with concentration. |
| -SCH | Methyl | 2.45 – 2.55 | Singlet (s) | - | Characteristic S-Methyl region; sharp singlet. |
Note: Shifts are estimates based on substituent chemical shift additivity rules relative to 2-nitroaniline core data [1, 2].
Detailed Mechanistic Insight
-
The H-3 Signal: This is the "anchor" signal. It is the only aromatic proton significantly downfield (>7.8 ppm) due to the nitro group. Its large coupling (
Hz) indicates it has a neighbor, which is crucial for distinguishing isomers. -
The S-Methyl Singlet: Unlike an O-Methyl (methoxy) group which appears at ~3.8 ppm, the S-Methyl appears upfield at ~2.5 ppm. This often overlaps with the residual DMSO solvent peak (2.50 ppm). Critical Step: If using DMSO, ensure high field strength (400 MHz+) or temperature variation to resolve the S-Me peak from the solvent residual.
Comparative Analysis: Distinguishing Isomers
The primary challenge in synthesizing this compound is distinguishing it from 4-(methylsulfanyl)-2-nitroaniline . 1H NMR provides a definitive "Binary Test" based on coupling patterns.
The "Coupling Constant" Test
-
Target Molecule (5-SMe isomer):
-
H-3 is ortho to H-4.
-
Result: H-3 appears as a Doublet (
Hz).[1]
-
-
Alternative (4-SMe isomer):
-
H-3 is flanked by the Nitro group (C2) and the SMe group (C4). It has no ortho neighbors.
-
Result: H-3 appears as a Singlet (or small doublet
Hz due to meta coupling).
-
Workflow for Isomer Identification
The following decision tree illustrates the rapid identification process.
Figure 2: The "Binary Test" workflow for distinguishing the 5-SMe target from its common 4-SMe regioisomer.
Solvent Comparison: DMSO- vs. CDCl [2][3]
| Feature | DMSO- | CDCl | Recommendation |
| Solubility | Excellent | Moderate | Use DMSO for concentrated samples. |
| -NH | Sharp, distinct (7.2-7.4 ppm). | Broad, often flattened into baseline. | DMSO is superior for quantifying amine content. |
| -SMe Peak | Risk of overlap with solvent (2.50 ppm). | Clear separation (solvent at 7.26 ppm). | CDCl |
| Resolution | High polarity separates aromatic signals well. | Lower polarity may cause H-4/H-6 overlap. | DMSO generally provides better aromatic dispersion. |
Synthesis Insight: If your primary goal is to verify the ratio of S-Methyl incorporation, CDCl
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
ChemicalBook. (n.d.). "2-Nitroaniline 1H NMR Spectrum." ChemicalBook Spectral Database.
-
BenchChem. (2025).[3] "A Comparative ¹H NMR Spectral Analysis of 2,4,6-trimethyl-3-nitroaniline and Its Precursors." BenchChem Protocols.
-
Wasylishen, R. E. (1976).[4] "15N–13C spin–spin coupling constants in some aniline derivatives." Canadian Journal of Chemistry.[4]
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
Sources
A Comparative Guide to FT-IR Absorption Bands for Nitro and Amino Groups in Sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of nitro (NO₂) and amino (NH₂) functional groups, with a specific focus on their presentation in sulfide-containing molecules. Understanding these distinctions is critical in pharmaceutical development for characterizing active pharmaceutical ingredients (APIs), identifying metabolites, and ensuring quality control. This document moves beyond simple peak tables to explain the causality behind spectral features and provides robust experimental protocols for generating reliable data.
Part 1: Foundational Principles of FT-IR for Functional Group Analysis
FT-IR spectroscopy is a powerful analytical technique used to identify molecular compounds by measuring their absorption of infrared radiation.[1][2] When a molecule is exposed to infrared light, its covalent bonds vibrate at specific frequencies (stretching, bending, rotating).[3] The instrument measures the frequencies at which the molecule absorbs energy, producing a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹).[4][5]
This spectrum contains two key regions:
-
Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This higher-frequency region contains absorption bands from the stretching vibrations of specific bonds (e.g., O-H, N-H, C=O).[6][7] These bands are highly diagnostic for identifying the functional groups present in a molecule.[5]
-
Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹): This region contains a complex pattern of absorptions arising from the bending vibrations and skeletal vibrations of the molecule as a whole.[4][6] Like a human fingerprint, this pattern is unique to each compound, making it invaluable for confirming the identity of a substance by comparison with reference spectra.[1][4]
In drug development, the nitro and amino groups are pivotal. Nitro groups are often used as synthetic intermediates or are present in prodrugs, while amino groups are fundamental to the structure of countless APIs. The presence of a sulfide moiety (e.g., a thioether) can subtly alter the electronic environment and, consequently, the vibrational frequencies of these groups. Accurate spectral interpretation is therefore essential.
Part 2: Spectroscopic Signatures of the Nitro (NO₂) Group
The nitro group is characterized by the strong electronegativity of its oxygen atoms, which creates a highly polar N-O bond. This polarity is the primary reason for the intensity of its FT-IR absorption bands. The key vibrations are:
-
Asymmetric N-O Stretching: This vibration involves one N-O bond stretching while the other compresses. It gives rise to a very strong and sharp absorption band. For nitroalkanes, this band appears near 1550 cm⁻¹, while in aromatic nitro compounds, it shifts to a slightly lower wavenumber, typically in the 1550-1475 cm⁻¹ range.[8]
-
Symmetric N-O Stretching: In this mode, both N-O bonds stretch and compress in phase. This results in another strong, sharp band at a lower frequency. For nitroalkanes, it is found near 1365 cm⁻¹, and for aromatic nitro compounds, it appears in the 1360-1290 cm⁻¹ region.[8]
The presence of this distinct pair of intense peaks is a highly reliable indicator of a nitro group.[9]
The Influence of the Sulfide Moiety: A sulfide group attached to the same molecule, particularly in conjugation with an aromatic ring bearing a nitro group, can act as a weak electron-donating group. This donation of electron density into the ring can slightly decrease the bond order of the N-O bonds. A lower bond order requires less energy to vibrate, which would be expected to shift both the asymmetric and symmetric stretching bands to a slightly lower wavenumber (a redshift).
Part 3: Spectroscopic Signatures of the Amino (NH₂) Group
The FT-IR signature of the amino group is dominated by the vibrations of the N-H bond. Unlike the nitro group, the number of absorption bands in the N-H stretching region directly indicates the type of amine.
-
N-H Stretching: These absorptions occur in the 3500-3300 cm⁻¹ range.[10]
-
Primary Amines (R-NH₂): Exhibit two distinct bands. The higher frequency band is the asymmetric stretch, and the lower frequency band is the symmetric stretch.[10][11][12]
-
Secondary Amines (R₂NH): Show only one band in this region, as there is only a single N-H bond.[13][14]
-
Tertiary Amines (R₃N): Have no N-H bonds and therefore show no absorption in this region.[14]
-
-
N-H Bending (Scissoring): Primary amines also display a characteristic bending vibration (scissoring) that appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[14] This can sometimes be mistaken for a C=C double bond, but its broader shape and association with N-H stretching peaks aid in its identification.
-
C-N Stretching: The stretching of the carbon-nitrogen bond provides a useful, though less intense, signal. For aliphatic amines, this band appears in the 1250–1020 cm⁻¹ range. For aromatic amines, the increased bond strength due to resonance shifts this absorption to a higher wavenumber, typically 1335-1250 cm⁻¹.[14]
Causality Behind the Peak Shape: Amine N-H bands are generally sharper and less intense than the broad O-H bands of alcohols.[10][12] This is because the hydrogen bonding in amines is weaker than in alcohols, resulting in a more uniform population of vibrational states and thus a sharper absorption band.[10]
Part 4: A Comparative Guide: Distinguishing Nitro and Amino Groups
When analyzing the FT-IR spectrum of a sulfide derivative, a systematic approach is key to distinguishing between nitro and amino functionalities.
-
Examine the 3500-3300 cm⁻¹ Region: The presence of one or two sharp, medium-intensity peaks is a strong indication of a secondary or primary amine, respectively.[10][11] The absence of signals here rules out primary and secondary amines and points towards a nitro group or a tertiary amine.
-
Inspect the 1650-1290 cm⁻¹ Region: If the high-frequency region is clear, look for the two characteristic strong, sharp "eye teeth" peaks of the nitro group between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[8][9] If an amine was suggested in the first step, a band around 1650-1580 cm⁻¹ would confirm a primary amine (N-H bend).[14]
Comparative Data Table
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity & Shape | Key Differentiating Features |
| Nitro (Aliphatic) | Asymmetric N-O Stretch | ~1550 | Strong, Sharp | Pair of very strong peaks. |
| Symmetric N-O Stretch | ~1365 | Strong, Sharp | ||
| Nitro (Aromatic) | Asymmetric N-O Stretch | 1550 - 1475 | Strong, Sharp | Pair of very strong peaks, shifted slightly lower than aliphatic. |
| Symmetric N-O Stretch | 1360 - 1290 | Strong, Sharp | ||
| Primary Amino | Asymmetric N-H Stretch | ~3500 | Medium, Sharp | Two peaks in the N-H stretch region. |
| Symmetric N-H Stretch | ~3400 | Medium, Sharp | ||
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong, Broad | Confirms primary amine. | |
| Secondary Amino | N-H Stretch | 3500 - 3300 | Weak-Medium, Sharp | One peak in the N-H stretch region. |
Part 5: Experimental Protocol: Acquiring High-Quality FT-IR Data
The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol is designed to be a self-validating system.
Diagram: FT-IR Experimental Workflow
Caption: A generalized workflow for acquiring and interpreting FT-IR spectra.
Step-by-Step Methodology
1. Sample Preparation (The Critical First Step) The goal is to prepare a sample that allows infrared light to pass through it uniformly, minimizing scattering that can distort the spectrum.[15]
-
For Solid Samples (e.g., KBr Pellet Method): This technique is excellent for achieving high-resolution spectra.
-
Grind: Gently grind ~1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[16] The particle size should be less than the wavelength of the IR light to reduce scattering (~2 microns).[15]
-
Mix: Add ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder and mix thoroughly with the sample.[16] KBr is used because it is transparent to infrared radiation.[16]
-
Press: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[16] An opaque or cloudy pellet indicates poor mixing, excessive moisture, or insufficient pressure.
-
-
For Solid or Liquid Samples (e.g., Attenuated Total Reflectance - ATR): ATR is a rapid and popular method requiring minimal sample preparation.[17]
-
Clean Crystal: Ensure the ATR crystal (often diamond or zinc selenide) is immaculately clean. Wipe it with a soft tissue soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire Background: Before adding the sample, acquire a background spectrum of the clean, empty crystal. This is crucial for data accuracy.
-
Apply Sample: Place a small amount of the solid powder or a single drop of the liquid directly onto the center of the crystal.
-
Apply Pressure: For solid samples, lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[16]
-
2. Instrument Setup & Background Collection A background spectrum must be collected immediately before the sample spectrum. This scan measures the ambient atmosphere (CO₂, H₂O), the KBr matrix, or the ATR crystal, allowing the instrument's software to subtract these interfering signals from the final sample spectrum.[17]
3. Sample Analysis & Data Acquisition
-
Place the prepared sample (KBr pellet in a holder or the ATR unit) into the instrument's sample compartment.
-
Set acquisition parameters. For routine analysis, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans provides a good balance between data quality and time.
-
Initiate the scan.
4. Data Interpretation
-
Begin by examining the high-frequency functional group region (4000-1500 cm⁻¹) to identify key stretching vibrations as detailed in the comparative guide.[2][4]
-
Use the comparative table to distinguish between potential nitro and amino groups.
-
Finally, compare the fingerprint region (1500-500 cm⁻¹) of your spectrum to a reference spectrum from a known database to confirm the overall identity of the compound.[1][4]
Diagram: Molecular Vibrations of Nitro vs. Primary Amino Groups
Caption: Stretching vibrations for nitro and primary amino groups.
References
- How to Interpret FTIR Results: A Beginner's Guide. (2025). Google Cloud.
- Sample preparation for FT-IR. (n.d.). University of California, Los Angeles, Department of Chemistry.
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018).
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- FTIR Principles and Sample Prepar
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.
- Spectroscopy of Amines. (2023). OpenStax.
- IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press.
- Infrared Spectroscopy of Amines. (2015).
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary, Department of Chemistry.
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary, Department of Chemistry.
- Characterisation of Functional Groups using IR Spectroscopy. (n.d.). COP Bela.
- A Beginner's Guide to Interpreting & Analyzing FTIR Results. (2019).
- Characteristic vibrational frequencies of functional groups. (2020). YouTube.
- IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- Sample Preparation – FT-IR/ATR. (n.d.).
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- IR Spectroscopy of Liquids. (n.d.).
- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (1953). Journal of the American Chemical Society.
- The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. (n.d.).
- Contribution to the Infrared Spectra of Organosulphur Compounds. (n.d.). Journal of Scientific & Industrial Research.
- Characterization and identification of elemental sulphur, iron pyrite, mineral gypsum, Phospho gypsum and marine gypsum by using ATR-FTIR. (2021).
- IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. azooptics.com [azooptics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. copbela.org [copbela.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]
A Comparative Guide to the UV-Vis Absorption Maxima of 5-(Methylsulfanyl)-2-nitroaniline Dyes
For researchers and professionals in dye chemistry and drug development, understanding the photophysical properties of chromophores is paramount. The 2-nitroaniline scaffold represents a classic "push-pull" system, where an electron-donating amino group and an electron-withdrawing nitro group create a molecule with a significant intramolecular charge transfer (ICT) character. This guide provides a detailed examination of the UV-Vis absorption properties of dyes based on the 5-(methylsulfanyl)-2-nitroaniline core, offering a comparative analysis grounded in experimental data from analogous compounds and established physicochemical principles.
While direct, extensive experimental data for dyes derived from this compound is not prevalent in the current literature, a robust comparative analysis can be performed. By examining the well-documented spectral properties of dyes from the structurally similar precursor, 2-methoxy-5-nitroaniline, and applying the principles of physical organic chemistry, we can predict and understand the behavior of the target methylsulfanyl analogues.
Theoretical Framework: The Electronic Heart of Nitroaniline Dyes
The color and absorption properties of this compound and its derivatives are dictated by their electronic structure. The primary absorption band in the visible or near-UV region arises from a π → π* electronic transition.[1][2] In this "push-pull" system, the transition involves a significant relocation of electron density from the electron-rich part of the molecule (the amino group and the benzene ring, enhanced by the methylsulfanyl group) to the electron-deficient nitro group. This is known as an Intramolecular Charge Transfer (ICT) transition.[2]
The energy required for this transition—and thus the wavelength of maximum absorption (λmax)—is sensitive to two key factors:
-
Substituent Effects: Altering the electronic properties of the groups attached to the aromatic ring can tune the energy gap between the ground and excited states. Electron-donating groups (EDGs) generally lead to a lower energy transition and a bathochromic shift (a shift to a longer λmax), while electron-withdrawing groups (EWGs) cause a hypsochromic shift (a shift to a shorter λmax).
-
Solvatochromism: The polarity of the solvent can stabilize the ground and excited states differently. Since the ICT excited state is typically more polar than the ground state, polar solvents tend to stabilize the excited state more, reducing the energy gap and causing a bathochromic shift.[2]
To quantify substituent effects, the Hammett equation provides a valuable framework, relating reaction rates and equilibria to the electronic properties of substituents via sigma (σ) constants.[3] For the para position, the σp constant is particularly relevant. A more negative σp value indicates a stronger electron-donating character through resonance.
These values indicate that both the methoxy and methylsulfanyl groups are electron-donating when para to a reaction center (or, in this spectroscopic context, an electron-withdrawing group). However, the methoxy group is a significantly stronger electron-donating group than the methylsulfanyl group . This fundamental difference allows us to predict that dyes based on the this compound core will exhibit a hypsochromic shift (a blue shift to shorter wavelengths) compared to their 5-methoxy-2-nitroaniline counterparts.
Comparative Analysis: Azo Dyes from Analogous Precursors
To provide concrete experimental support, we will analyze data from a series of monoazo dyes synthesized from 2-methoxy-5-nitroaniline, as reported by J.O. Otutu and E. Osabohien.[5] These dyes were prepared by diazotizing the nitroaniline and coupling it with various aromatic nucleophiles.
Table 1: UV-Vis Absorption Maxima (λmax, nm) of Azo Dyes Derived from 2-Methoxy-5-nitroaniline [5]
| Dye Name | Coupling Component | λmax (Ethanol) | λmax (Chloroform) | λmax (N,N-Dimethylformamide) |
| 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene | 1-Hydroxynaphthalene | 510 | 515 | 480 |
| 2-methoxy-5-nitrophenylazo-2-hydroxynaphthalene | 2-Hydroxynaphthalene | 490 | 495 | 510 |
| 2-methoxy-5-nitrophenylazo-4-(N-phenylnaphthylamine) | N-Phenylnaphthylamine | 520 | 530 | 526 |
| 2-methoxy-5-nitrophenylazo-2,4-diaminobenzene | 1,3-Diaminobenzene | 480 | 485 | 490 |
| 2-methoxy-5-nitrophenylazo-2,4-dihydroxybenzene | 1,3-Dihydroxybenzene | 430 | 380 | 469 |
| 2-methoxy-5-nitrophenylazo-4-aminophenol | 3-Aminophenol | 430 | 380 | 469 |
Data sourced from Otutu, J.O. and Osabohien, E. (2013). [5]
Analysis and Predictions:
-
Effect of the Coupling Component: The data clearly shows that the structure of the coupling component dramatically influences the λmax. Electron-rich couplers with extended conjugation, such as N-phenylnaphthylamine, result in the most red-shifted absorption (520-530 nm), indicating a lower energy ICT transition.
-
Solvatochromism: The effect of solvent polarity is evident but not uniform, suggesting complex interactions between the dye and solvent molecules. For instance, the dye coupled with N-phenylnaphthylamine shows a slight bathochromic shift from ethanol to the more polar DMF, consistent with positive solvatochromism. Conversely, the dye with 1-hydroxynaphthalene shows a hypsochromic shift in DMF compared to ethanol.
-
Prediction for this compound Dyes: Based on the Hammett constants, we predict that the corresponding azo dyes synthesized from this compound would exhibit λmax values that are hypsochromically shifted (10-20 nm shorter) relative to the values in Table 1. This is because the less electron-donating -SCH₃ group will result in a slightly higher energy for the ICT transition compared to the -OCH₃ group.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to obtain such data must be robust and well-defined.
This general procedure is adapted from standard methods for synthesizing azo dyes from nitroaniline precursors.[5][6]
Objective: To synthesize an azo dye by diazotizing an aromatic amine and coupling it with a suitable partner.
Workflow Diagram:
Caption: General workflow for azo dye synthesis.
Procedure:
-
Diazotization: Dissolve the precursor, this compound (1 equivalent), in a solution of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes in the cold.
-
Azo Coupling: In a separate beaker, dissolve the coupling component (1 equivalent) in an appropriate solvent (e.g., an alkaline aqueous solution for phenols).
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Continue stirring for 1-2 hours to allow the coupling reaction to complete.
-
Isolation: Collect the precipitated crude dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dye.
This protocol outlines the standard procedure for determining the λmax of a synthesized dye.
Objective: To measure the UV-Vis absorption spectrum of a dye in a specific solvent and identify its λmax.
Workflow Diagram:
Caption: Workflow for UV-Vis absorption analysis.
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the purified dye in a high-purity, spectroscopic-grade solvent (e.g., ethanol, DMF, chloroform) at a concentration of approximately 10⁻³ M. b. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations where the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 a.u.).
-
Instrument Setup: a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions. b. Select the desired wavelength scan range (e.g., 300-700 nm).
-
Measurement: a. Fill a clean quartz cuvette with the pure solvent to be used as the blank/reference. b. Place the reference cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument. c. Empty the cuvette, rinse it with the sample solution, and then fill it with the diluted dye solution. d. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: a. From the resulting spectrum, identify the wavelength at which the highest peak occurs. This is the λmax. b. Record the λmax and the corresponding absorbance value.
Conclusion
The UV-Vis absorption properties of this compound dyes are governed by a prominent intramolecular charge transfer transition. While direct experimental data is scarce, a robust predictive model can be constructed using data from analogous 2-methoxy-5-nitroaniline dyes. Due to the weaker electron-donating nature of the methylsulfanyl group compared to the methoxy group, as quantified by Hammett constants, it is predicted that this compound dyes will exhibit absorption maxima that are hypsochromically shifted relative to their methoxy counterparts. The precise λmax is further modulated by the electronic properties of the coupling component and the polarity of the solvent. The experimental protocols provided herein offer a validated pathway for the synthesis and rigorous spectral characterization of this and other novel dye series.
References
-
Stenutz, B. Hammett substituent constants. Chemical Information [Online]. Available: [Link]
- Bzhezovskii, V. M., & Kapustin, E. G. (2005). Intramolecular Interactions in Anisole, Thioanisole, and Selenoanisole. Application of Natural Bond Orbitals Method. Russian Journal of General Chemistry, 75(7), 1102-1109.
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Available: [Link]
-
Wikipedia. Thioanisole. [Online]. Available: [Link]
-
Pearson+. Why is anisole nitrated more rapidly than thioanisole under the same conditions? Study Prep [Online]. Available: [Link]
- Ertan, N. (2006). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Asian Journal of Chemistry, 18(4), 2531.
-
LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Online]. Available: [Link]
- Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (2017). Synthesis and spectral analysis of some new phenolic azo dyes. International Journal of ChemTech Research, 10(9), 160-163.
- Al-Adilee, K. J., & Hammoodi, A. S. (2013). Synthesis, Characterization, and study of the Spectral and Electronic Properties of a New Azo Dyes Compounds. University of Thi-Qar Journal of Science, 4(1).
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry, 2nd ed.
-
Organic Chemistry Info. Table 1: Hammett constants for some common substituents. [Online]. Available: [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
PubChem. 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information [Online]. Available: [Link]
-
Cabral, B. C. et al. (2024). Ab initio electronic absorption spectra of para–nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available: [Link]
-
Royal Society of Chemistry. Supporting information. [Online]. Available: [Link]
- Al-Rubaie, A. Z., & Al-Amiery, A. A. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. International Journal of Industrial Chemistry, 3(1), 2.
-
ResearchGate. (2018). UV-Vis absorption spectra of (a) reduction of 2-nitroaniline to 2-aminoaniline... [Image]. Available: [Link]
- Singh, A. K., et al. (2017).
-
PubMed. 5-Methyl-2-nitro-aniline. National Center for Biotechnology Information [Online]. Available: [Link]
-
PubChem. 5-Morpholino-2-nitroaniline. National Center for Biotechnology Information [Online]. Available: [Link]
- Kosenkov, D., & Slipchenko, L. V. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. The Journal of Physical Chemistry A, 115(3), 392-401.
Sources
High-Resolution Analysis: Distinguishing 5-(Methylthio)-2-nitroaniline from its Sulfoxide Impurity
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
In the synthesis of benzimidazole anthelmintics and related kinase inhibitors, 5-(methylthio)-2-nitroaniline (CAS: 31431-10-4) is a critical intermediate. A persistent challenge in its handling is the spontaneous oxidation of the thioether moiety (-SMe) to the sulfoxide (-S(=O)Me) and subsequently the sulfone (-SO₂Me).
The 5-(methylsulfinyl)-2-nitroaniline (Sulfoxide) impurity is not merely a yield loss; it significantly alters the solubility profile and can poison downstream catalytic hydrogenation steps by modifying catalyst surface adsorption.
This guide provides a definitive, multi-modal strategy to distinguish the parent thioether from its sulfoxide impurity, moving beyond basic detection to structural validation.
Molecular Comparison
| Feature | Parent: 5-(methylthio)-2-nitroaniline | Impurity: 5-(methylsulfinyl)-2-nitroaniline |
| Formula | C₇H₈N₂O₂S | C₇H₈N₂O₃S |
| MW | 184.22 Da | 200.21 Da (+16 Da) |
| Polarity | Lipophilic (Thioether) | Polar (Dipolar S=O bond) |
| Oxidation State | S(-II) | S(IV) |
| Electronic Effect | S-Me is Electron Donating (Resonance) | S(O)-Me is Electron Withdrawing (Inductive) |
Primary Method: Reverse-Phase HPLC (The Workhorse)
Objective: Quantifiable separation based on polarity differences. Principle: The sulfoxide moiety creates a strong dipole, significantly reducing the molecule's LogP compared to the thioether. On a C18 column, the sulfoxide will elute significantly earlier than the parent.
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar sulfoxides)
-
2-15 min: 5%
80% B (Linear gradient) -
15-20 min: 80% B (Wash lipophilic dimers)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (aromatic) and 390 nm (nitroaniline specific).
-
Temperature: 30°C.
Expected Chromatographic Behavior
| Compound | Retention Time (Approx relative) | Explanation |
| Sulfoxide Impurity | ~4.5 - 5.5 min | High polarity due to S=O dipole; interacts with aqueous phase. |
| Parent (Thioether) | ~10.0 - 11.5 min | Hydrophobic interaction of S-Me with C18 chains. |
| Sulfone (Over-oxidation) | ~5.5 - 6.5 min | More polar than parent, but often elutes slightly after sulfoxide. |
Critical Insight: Unlike many amines, nitroanilines are extremely weak bases (pKa < 1). They remain neutral at pH 3. Therefore, buffer pH affects peak shape (silanol suppression) rather than analyte ionization.
Orthogonal Validation: NMR Spectroscopy
Objective: Structural confirmation when reference standards are unavailable. Principle: The oxidation of Sulfur from -II to IV changes it from an electron donor to an electron withdrawer. This causes distinct chemical shifts in the methyl protons and the aromatic protons ortho to the sulfur.
1H NMR Diagnostic Signals (DMSO-d6, 400 MHz)
| Proton Environment | Thioether (Parent) | Sulfoxide (Impurity) | Mechanistic Cause |
| -S-CH₃ (Methyl) | 2.50 - 2.55 (s) | 2.70 - 2.85 (s) | Deshielding by the electronegative Oxygen on Sulfur. |
| Ar-H (Ortho to S) | ~6.5 - 6.7 (d/dd) | ~7.0 - 7.2 (d/dd) | The S(O) group is electron-withdrawing, deshielding the adjacent proton. |
Note: The methyl signal of the sulfoxide often overlaps with the residual water peak in DMSO-d6 (3.33 ppm) or solvent satellites. Use CDCl₃ if solubility permits, or dry the sample thoroughly.
Experimental Workflow: In-Situ Marker Generation
As a Senior Scientist, you often lack a certified standard for the impurity. You must synthesize it in situ to validate your HPLC method.
Forced Degradation Protocol (Oxidative Stress)
-
Preparation: Dissolve 10 mg of 5-(methylthio)-2-nitroaniline in 10 mL ACN.
-
Stressing: Add 100 µL of 30% H₂O₂.
-
Incubation: Heat at 40°C for 30 minutes.
-
Analysis: Inject immediately into HPLC.
-
Result: You will see the parent peak decrease and a new, earlier-eluting peak (Sulfoxide) appear. Continued heating will generate a third peak (Sulfone).
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway for characterizing this specific impurity profile.
Figure 1: Analytical decision tree for confirming the presence of sulfoxide impurities in thioether precursors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent/impurity shifts). [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for oxidation mechanism and NMR shift theory of sulfur compounds). [Link]
Sources
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 5-(Methylsulfanyl)-2-nitroaniline
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-(Methylsulfanyl)-2-nitroaniline. The following safety guidelines are based on the known hazards of structurally similar compounds, such as 2-Nitroaniline and various isomers of methyl-nitroaniline.[1][2][3][4] It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or greater toxicity than its analogs.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.
Hazard Identification and Risk Assessment
Structurally related nitroanilines are classified as highly toxic substances. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3] Based on analogous compounds, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] Many nitroaromatic compounds can also pose a risk of methemoglobinemia, which impairs the blood's ability to transport oxygen.[3]
Due to these significant potential hazards, a thorough risk assessment must be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of the substance being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on the specific tasks being performed.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Chemical Safety Goggles- Face Shield- Lab Coat- Respiratory Protection (N95 or higher) | To prevent inhalation of fine powders and protect eyes and skin from contact. Double gloving provides additional protection against potential permeation. |
| Solution Preparation and Transfers | - Double Nitrile Gloves- Chemical Safety Goggles- Lab Coat | To protect against splashes of the chemical in solution. |
| Running Reactions and Work-up | - Double Nitrile Gloves- Chemical Safety Goggles- Lab Coat- Chemical-Resistant Apron (if splash potential is high) | To provide an additional layer of protection for the torso during procedures with a higher risk of spills or splashes. |
| Waste Disposal | - Double Nitrile Gloves- Chemical Safety Goggles- Lab Coat | To ensure protection during the handling and sealing of waste containers. |
Eye and Face Protection: Chemical safety goggles are mandatory at all times in the laboratory where this compound is handled. A face shield should be worn over the goggles during procedures with a high risk of splashing or when handling larger quantities.
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are required. For procedures with a significant splash risk, a chemically resistant apron is recommended.
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Given that the substance is readily absorbed through the skin, double-gloving is a prudent measure.[3] Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination is suspected.
Respiratory Protection: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of dust generation outside of a hood, a NIOSH-approved respirator with particulate filters (N95 or higher) is necessary.
Step-by-Step Handling Protocol
Preparation:
-
Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Verify that an eyewash station and safety shower are accessible.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before beginning work.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Transfers: When transferring the solid, use a spatula and avoid generating dust. For solutions, use a pipette or a funnel to prevent spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Emergency Procedures
Spills:
-
Small Spills: In a fume hood, carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Alert your supervisor and the institutional safety office immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound, including contaminated gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
Do not dispose of this chemical down the drain, as it is expected to be harmful to aquatic life.[3]
Follow all institutional, local, and national regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
